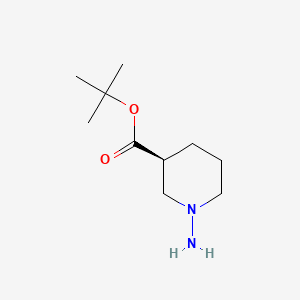

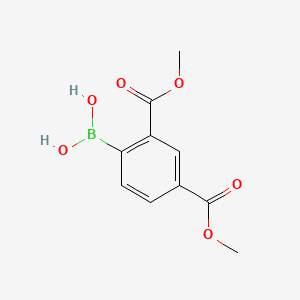

(2,4-Bis(methoxycarbonyl)phenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2,4-Bis(methoxycarbonyl)phenyl)boronic acid” is a type of boronic acid . It is a solid substance and is used for research and development purposes .

Synthesis Analysis

The synthesis of “(2,4-Bis(methoxycarbonyl)phenyl)boronic acid” involves several steps. One method involves stirring phenyl ethanoate, a THF/methanol mixture (4:1, 25 ml), and a 1N sodium hydroxide aqueous solution (5.7 ml) at room temperature for 18 hours, followed by stirring at 40°C for 3 hours . The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. Water is added to the concentrated residue, and it is made slightly acidic by adding 1N hydrochloric acid .Molecular Structure Analysis

The molecular formula of “(2,4-Bis(methoxycarbonyl)phenyl)boronic acid” is C10H11BO6 . Its molecular weight is 238 .Chemical Reactions Analysis

“(2,4-Bis(methoxycarbonyl)phenyl)boronic acid” can participate in various chemical reactions. For instance, it can be used in the Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid . It can also participate in the oxidative Heck reaction and intramolecular C-H amidation sequence .Physical And Chemical Properties Analysis

“(2,4-Bis(methoxycarbonyl)phenyl)boronic acid” is a solid substance . It has a molecular weight of 238 . It is insoluble in water but soluble in methanol .Aplicaciones Científicas De Investigación

Drug Design and Delivery

(2,4-Bis(methoxycarbonyl)phenyl)boronic acid: is considered for the design of new drugs and drug delivery devices. Its boronic acid moiety can form reversible covalent bonds with diols and polyols, which are abundant in biological systems . This property is exploited in the development of boron-containing drugs, particularly as boron carriers suitable for Boron Neutron Capture Therapy (BNCT) .

Hydrolysis Studies

The compound’s susceptibility to hydrolysis at physiological pH is of significant interest. The kinetics of hydrolysis depend on the substituents in the aromatic ring, and the reaction rate is notably accelerated at physiological pH . This has implications for its stability and behavior in biological contexts, which is crucial for pharmacological applications .

Suzuki-Miyaura Cross-Coupling

This boronic acid derivative is used in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, an essential step in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials .

Fluoroalkylation of Arylboronic Acids

The compound serves as a reagent for copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides . This reaction is valuable for introducing fluoroalkyl groups, which can significantly alter the physical and chemical properties of molecules, making them more lipophilic or altering their metabolic stability .

Nitration Reactions

It is also involved in one-pot ipso-nitration of arylboronic acids . Nitration is a fundamental chemical process used to introduce nitro groups into molecules, which can be further transformed into various functional groups, playing a critical role in the synthesis of dyes, drugs, and explosives .

Intramolecular C-H Amidation

Another application is in tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . This process is part of a broader strategy for constructing nitrogen-containing heterocycles, which are core structures in many bioactive molecules .

Mecanismo De Acción

- Boronic acids are known to form reversible covalent bonds with diols (compounds containing two hydroxyl groups), which could be relevant for their biological activity .

- The resulting aryl radical can participate in various reactions, such as alkene hydromethylation, which follows an anti-Markovnikov regioselectivity. This transformation is valuable but not widely explored .

- Boron-containing compounds can influence cellular processes, including signal transduction, gene expression, and enzyme activity .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Propiedades

IUPAC Name |

[2,4-bis(methoxycarbonyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BO6/c1-16-9(12)6-3-4-8(11(14)15)7(5-6)10(13)17-2/h3-5,14-15H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXKKSVFGRKVGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OC)C(=O)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681700 |

Source

|

| Record name | [2,4-Bis(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Bis(methoxycarbonyl)phenyl)boronic acid | |

CAS RN |

1256354-98-9 |

Source

|

| Record name | 1,3-Benzenedicarboxylic acid, 4-borono-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256354-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2,4-Bis(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B597749.png)

![Tert-butyl 4-(isoxazolo[5,4-c]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B597751.png)